B1167853 4-氯-7-乙基-7H-咪唑并[4,5-c]哒嗪 CAS No. 1268521-56-7

4-氯-7-乙基-7H-咪唑并[4,5-c]哒嗪

货号 B1167853
CAS 编号: 1268521-56-7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” is a chemical compound with the CAS Number: 1268521-56-7 . It has a molecular weight of 182.61 . The IUPAC name for this compound is 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine .


Molecular Structure Analysis

The molecular formula of “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” is C7H7ClN4 . The InChI code for this compound is 1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3 .

科学研究应用

GABA A Receptor Modulation

Imidazo[4,5-c]pyridine derivatives are known to play a crucial role as GABA A receptor positive allosteric modulators . This suggests that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” could potentially be used in the treatment of neurological disorders where GABA signaling is impaired.

Proton Pump Inhibition

Proton pump inhibitors are found within the chemical group of imidazo[4,5-c]pyridines . This implies that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” might have potential applications in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Aromatase Inhibition

Imidazo[4,5-c]pyridine derivatives have been found to act as aromatase inhibitors . This suggests that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” could potentially be used in the treatment of estrogen-sensitive cancers.

Anti-Inflammatory Activity

Some imidazo[4,5-c]pyridine derivatives are known to have anti-inflammatory properties . This implies that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” might have potential applications in the treatment of inflammatory diseases.

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives have shown antimicrobial features . This suggests that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” could potentially be used in the development of new antimicrobial agents.

Anti-Angiogenic Activity

Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer . Imidazo[4,5-c]pyridine derivatives might have potential anti-angiogenic activity, suggesting a possible application of “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” in cancer treatment.

属性

IUPAC Name

4-chloro-7-ethylimidazo[4,5-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOFEOYBPQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

CAS RN

1268521-56-7
Record name 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-N3-ethyl-pyridazine-3,4-diamine (Preparation 7, 10.0 g, 58 mmol) and triethylorthoformate (60 mL) were heated to reflux for 4 hours. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (50 mL) and filtered. The filter cake was washed with EtOAc and then the organic layers were washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a yellow solid in 45% yield, 4.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
45%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。